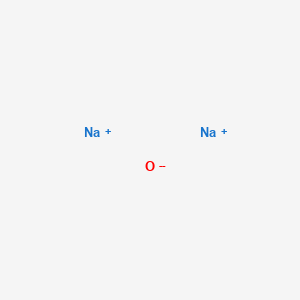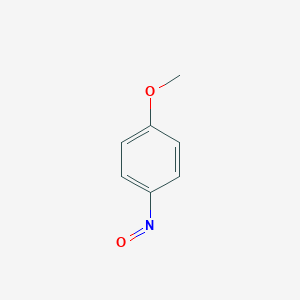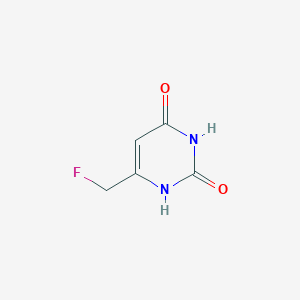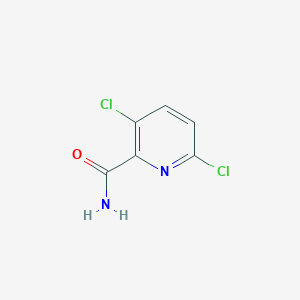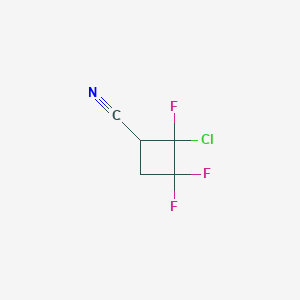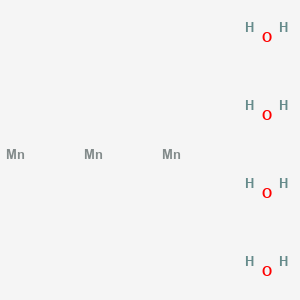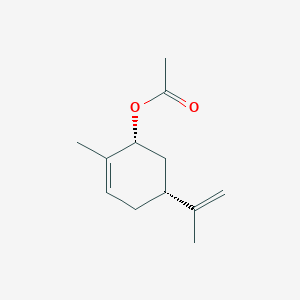
Bunamiodyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bunamiodyl is an organic compound that belongs to the class of cinnamic acids. It was primarily used as a cholecystographic agent to aid in the radiographic visualization of the gallbladder for detecting the presence of gallstones in patients with cholelithiasis . it was withdrawn from the market due to nephropathy .
Preparation Methods
The synthetic route for bunamiodyl involves the reaction of 3-butanoylamino-2,4,6-triiodophenylmethyl with butanoic acid. The molecular formula of this compound is C15H16I3NO3, and its molecular weight is 639.01 g/mol
Chemical Reactions Analysis
Bunamiodyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bunamiodyl has been used in various scientific research applications, including:
Chemistry: As a cholecystographic agent, this compound was used to study the radiographic visualization of the gallbladder.
Biology: It was used in biological studies to understand the effects of cholecystographic agents on the human body.
Industry: Although its industrial applications were limited due to its withdrawal, this compound was initially used in the pharmaceutical industry for diagnostic purposes.
Mechanism of Action
The mechanism of action of bunamiodyl involves its ability to enhance the radiographic visualization of the gallbladder. It works by increasing the contrast of the gallbladder in radiographic images, making it easier to detect gallstones.
Comparison with Similar Compounds
Bunamiodyl can be compared with other cholecystographic agents such as iopanoic acid and calcium iopadate. These compounds also enhance the radiographic visualization of the gallbladder but differ in their chemical structures and safety profiles. This compound was found to have a lower incidence of diarrhea compared to iopanoic acid . it was withdrawn from the market due to nephropathy, which highlights its unique safety concerns.
Similar compounds include:
Iopanoic acid: Another cholecystographic agent used for gallbladder visualization.
Calcium iopadate: Used for oral cholecystography with a different safety profile compared to this compound.
Properties
CAS No. |
1233-53-0 |
|---|---|
Molecular Formula |
C15H16I3NO3 |
Molecular Weight |
639.01 g/mol |
IUPAC Name |
(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid |
InChI |
InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22)/b8-6+ |
InChI Key |
CWRBDUIQDIHWJZ-SOFGYWHQSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
Isomeric SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)O)I)I |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
| 1233-53-0 | |
Related CAS |
1923-76-8 (hydrochloride salt) |
Synonyms |
uniodyl buniodyl sodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


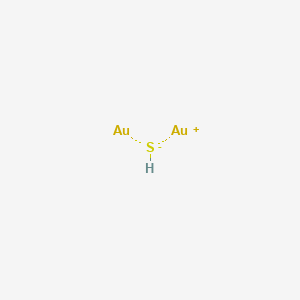

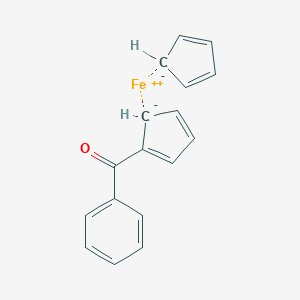
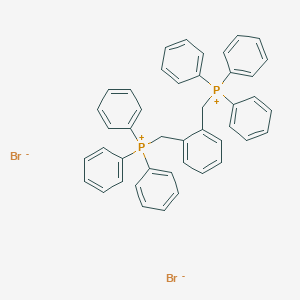

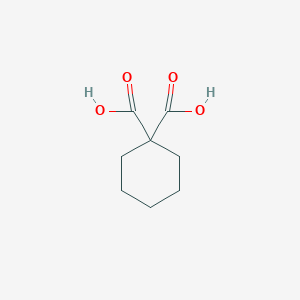
![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)
